alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf

exo-α-L-arabinofuranosidase substrate specificity kinetic parameters

Alpha-L-Araf-(1→5)-alpha-L-Araf-(1→5)-alpha-L-Araf, systematically named 1,5-α-L-arabinotriose, is a linear trisaccharide composed of three L-arabinofuranose units connected via α-(1→5) glycosidic linkages. With the molecular formula C₁₅H₂₆O₁₃ and a molecular weight of 414.36 g/mol, this compound serves as a minimal recognition motif for enzymes that process the arabinan backbone of pectic polysaccharides, including endo-1,5-α-L-arabinanases (EC 3.2.1.99) and α-L-arabinofuranosidases (EC 3.2.1.55).

Molecular Formula C15H26O13
Molecular Weight 414.36 g/mol
CAS No. 89315-59-3
Cat. No. B1525653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf
CAS89315-59-3
Molecular FormulaC15H26O13
Molecular Weight414.36 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)O)O)O)O)O)O)O)O
InChIInChI=1S/C15H26O13/c16-1-4-7(17)11(21)14(27-4)25-3-6-9(19)12(22)15(28-6)24-2-5-8(18)10(20)13(23)26-5/h4-23H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13+,14+,15+/m0/s1
InChIKeyOUGBMVAQMSBUQH-BGHOBRCPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-α-L-Arabinotriose (CAS 89315-59-3): A Defined Linear Trisaccharide Substrate for Exo- and Endo-Arabinanase Characterization


Alpha-L-Araf-(1→5)-alpha-L-Araf-(1→5)-alpha-L-Araf, systematically named 1,5-α-L-arabinotriose, is a linear trisaccharide composed of three L-arabinofuranose units connected via α-(1→5) glycosidic linkages [1]. With the molecular formula C₁₅H₂₆O₁₃ and a molecular weight of 414.36 g/mol, this compound serves as a minimal recognition motif for enzymes that process the arabinan backbone of pectic polysaccharides, including endo-1,5-α-L-arabinanases (EC 3.2.1.99) and α-L-arabinofuranosidases (EC 3.2.1.55) [2]. Its defined degree of polymerization (DP3) distinguishes it from polymeric arabinan and shorter di- or monosaccharide fragments, making it a specific tool in glycobiology and enzymology research [3].

Why Arabinotriose Cannot be Replaced by Arabinobiose, Arabinotetraose, or Polymeric Arabinan in Quantitative Enzyme Assays


Procurers who consider substituting generic arabino-oligosaccharide mixtures or neighboring DP analogs for 1,5-α-L-arabinotriose will encounter irreproducible kinetic parameters and confounding product inhibition artifacts. Published kinetic data from GH43 and GH51 enzyme families demonstrate that each degree of polymerization elicits markedly different catalytic efficiencies: the catalytic efficiency (kcat/Km) ratio for arabinobiose versus arabinotriose can span a ~35-fold range in exo-acting enzymes, while the tetramer can exhibit >200-fold lower efficiency than the trimer [1]. Furthermore, endo-arabinanases produce arabinotriose as a specific limit product, a property not shared by dimers or tetramers, directly impacting the interpretation of enzyme mechanism and processivity [2].

Quantitative Differentiation of 1,5-α-L-Arabinotriose from Closest Analogs: Head-to-Head Enzymatic and Structural Evidence


Exo-Arabinofuranosidase IABF1 Displays a 2.75-Fold Higher kcat on Arabinotriose Compared with Arabinobiose Despite a 1.41-Fold Higher Km

The Bacillus subtilis intracellular exo-α-(1→5)-L-arabinofuranosidase (IABF1) preferentially hydrolyzes arabinotriose over arabinobiose and linear arabinan. Direct kinetic comparison at pH 6.6, 37 °C shows that arabinotriose has a Km of 1.1 mM and kcat of 88 s⁻¹, whereas arabinobiose has a Km of 0.78 mM and kcat of 32 s⁻¹ [1]. Thus, although the enzyme binds arabinobiose slightly tighter, the catalytic turnover for arabinotriose is 2.75-fold higher, making it the kinetically preferred substrate among the tested oligosaccharides.

exo-α-L-arabinofuranosidase substrate specificity kinetic parameters

Multifunctional GH43 Enzyme R_09-02 Exhibits a 35-Fold Lower Catalytic Efficiency on Arabinotriose Compared to Arabinobiose, Defining a Sharp DP Cutoff

The rumen-derived multifunctional GH43 enzyme R_09-02 hydrolyzes 1,5-α-arabino-oligosaccharides with a striking dependence on degree of polymerization (DP). According to full Michaelis-Menten kinetics determined at pH 6.0, 1,5-α-L-arabinotriose has a Km of 0.10 ± 0.05 mM, a kcat of 0.59 ± 0.08 s⁻¹, and a catalytic efficiency (kcat/Km) of 5.9 × 10³ M⁻¹s⁻¹ [1]. The disaccharide, 1,5-α-L-arabinobiose, exhibits a Km of 0.027 ± 0.01 mM, a kcat of 5.52 ± 0.49 s⁻¹, and a kcat/Km of 2.0 × 10⁵ M⁻¹s⁻¹, yielding a (kcat/Km)arabinobiose/(kcat/Km)arabinotriose ratio of ~35/1. Conversely, the tetrasaccharide, 1,5-α-L-arabinotetraose, shows a Km of 4.23 ± 0.74 mM, a kcat of 0.11 ± 0.04 s⁻¹, and a kcat/Km of only 26 M⁻¹s⁻¹, representing a further ~227-fold decrease relative to the trisaccharide [1].

glycoside hydrolase family 43 metagenomics degree of polymerization selectivity

Arabinotriose Serves as a Defined Substrate for Endo-Arabinanase and Is the Major Limit Product, Distinguishing It from Di- and Tetrasaccharides

Endo-1,5-α-L-arabinanases (EC 3.2.1.99) require linear 1,5-linked arabinan segments for activity, and arabinotriose represents the minimal oligosaccharide recognized as both a substrate and a major hydrolytic product. The Megazyme product specification explicitly lists arabinotriose as the substrate for endo-arabinanase [1]. Supporting this, the crystal structure of the GH43 arabinanase AbnB from Geobacillus stearothermophilus (PDB 3D5Z) was solved in complex with arabinotriose at 1.90 Å resolution, confirming that the trisaccharide spans the −2 to +1 subsites and represents the minimal unit capable of productive binding [2]. In contrast, arabinobiose lacks sufficient subsite occupancy to serve as an efficient substrate for endo-arabinanases, while arabinotetraose and longer oligosaccharides are cleaved to yield the trisaccharide as the predominant end product [3].

endo-1,5-α-L-arabinanase substrate selectivity limit product

Commercial Arabinotriose Offers >95% Purity and >2-Year Stability, Enabling Reproducible Quantitative Assays Contrasted with Heterogeneous Polymeric Substrates

Commercially available arabinotriose (Megazyme O-ATR) is supplied at >95% purity as a syrup with a guaranteed stability of >2 years under recommended storage conditions (below −10 °C) [1]. This defined purity contrasts with polymeric arabinan substrates, which are inherently heterogeneous in chain length and branching pattern, leading to batch-to-batch variability in enzyme assays. The high purity and stability are verified by HPLC analysis using a Waters SugarPak I column (6.5 × 300 mm) [2]. No comparable purity specifications are available for custom-synthesized arabinobiose or arabinotetraose from typical academic sources, making commercial arabinotriose a uniquely reproducible reagent for inter-laboratory studies.

purity specification stability quality control

Arabinotriose Captures the GH51 Arabinofuranosidase CtAraf51 in a Michaelis Complex Revealing Plastic Substrate Recognition Absent with Arabinobiose

The GH51 α-L-arabinofuranosidase from Clostridium thermocellum (CtAraf51) was crystallized in a Michaelis complex with 1,5-α-L-arabinotriose (PDB 2C7F) at 2.7–2.9 Å resolution, revealing that the trisaccharide spans subsites −2 to +1 and engages in a limited number of direct hydrogen bonds with the aglycone region [1]. The structural data explain why CtAraf51 hydrolyzes α-1,5-linked arabinotriose and α-1,3-linked arabinosyl decorations of xylan with equal efficiency—a property not observed for arabinobiose, which occupies fewer subsites and exhibits distinct kinetic parameters (Km = 0.55 mM, kcat = 4.6 s⁻¹, kcat/Km = 8.4 s⁻¹·mM⁻¹) [1]. The conformational flexibility of Trp178 in the +1 subsite, observed only in the arabinotriose complex, provides the structural basis for this plasticity.

GH51 arabinofuranosidase X-ray crystallography Michaelis complex

High-Value Application Scenarios for 1,5-α-L-Arabinotriose Supported by Quantitative Differentiation


Exo-Arabinofuranosidase Activity Screening Where Maximum Catalytic Turnover Is Required

Arabinotriose provides the highest kcat (88 s⁻¹) among defined substrates for the B. subtilis exo-arabinofuranosidase IABF1, enabling more sensitive enzyme detection than arabinobiose (kcat = 32 s⁻¹) or linear arabinan (kcat = 12 s⁻¹) [1]. This makes it the preferred substrate for high-throughput screening of exo-acting arabinofuranosidases where assay sensitivity is critical.

GH43 Enzyme Structure-Function Studies Requiring Full Subsite Occupancy

The crystal structure of AbnB-arabinotriose complex (PDB 3D5Z, 1.90 Å) demonstrates that the trisaccharide occupies subsites −2 to +1, representing the minimal unit for productive endo-arabinanase binding [2]. Arabinobiose cannot provide this subsite occupancy, and arabinotetraose complicates interpretation due to its cleavage into smaller fragments; thus, arabinotriose is uniquely suited for co-crystallization and mutagenesis studies.

Arabino-Oligosaccharide Profiling and HPAEC Standard for Endo-Arabinanase Product Analysis

Endo-arabinanase digestion of debranched arabinan yields arabinotriose as the final major product, as confirmed by HPAEC analysis [3]. >95% pure arabinotriose serves as an essential retention-time standard and quantification calibrant in HPAEC and HPLC methods, a role that cannot be filled by arabinobiose or arabinotetraose due to their different elution profiles and absence as limit products.

GH51 Arabinofuranosidase Subsite Mapping via Michaelis Complex Crystallography

The Michaelis complex of CtAraf51 with arabinotriose (PDB 2C7F) reveals the full conformational plasticity of the +1 subsite loop (Trp178) and the absence of direct hydrogen bonds beyond subsite +1, explaining the enzyme's dual specificity for α-1,5- and α-1,3-linked substrates [4]. This structural information is inaccessible with arabinobiose, which occupies fewer subsites, making arabinotriose indispensable for structure-guided inhibitor design.

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